4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. The general steps include:
Preparation of Boronic Acid Derivative: The starting material, 3-methylphenylboronic acid, is prepared through standard procedures.
Coupling Reaction: The boronic acid derivative is coupled with 4-chloro-6,7-dimethoxyquinazoline using a palladium catalyst under mild conditions.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dechlorinated quinazoline derivatives.
Substitution: Amino or thio-substituted quinazoline derivatives.
Scientific Research Applications
4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6,7-dimethoxyquinazoline: Lacks the styryl group, resulting in different biological activities.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: Contains an amino group instead of the styryl group, leading to distinct chemical properties and applications.
2,4-Dichloro-6,7-dimethoxyquinazoline: Features an additional chloro group, which may enhance its reactivity in certain reactions.
Uniqueness
4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the styryl group enhances its potential as a pharmacologically active compound, making it a valuable target for drug discovery and development.
Properties
CAS No. |
922189-30-8 |
---|---|
Molecular Formula |
C19H17ClN2O2 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
4-chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-5-4-6-13(9-12)7-8-18-21-15-11-17(24-3)16(23-2)10-14(15)19(20)22-18/h4-11H,1-3H3 |
InChI Key |
WJTRRZIBDLYUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC2=NC3=CC(=C(C=C3C(=N2)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.